7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-21-12-4-3-9(5-13(12)22-2)11-8-19-20-14(17)10(6-16)7-18-15(11)20/h3-5,7-8H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCPZMKQDHATOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Enamine Intermediates
A widely reported strategy involves the cyclocondensation of 5-amino-1H-pyrazole-3-carbonitrile with enamine intermediates derived from 3,4-dimethoxyacetophenone.
Procedure :
- Enamine formation : 3,4-Dimethoxyacetophenone is treated with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to generate the corresponding enamine.
- Cyclization : The enamine reacts with 5-amino-1H-pyrazole-3-carbonitrile in acetic acid at reflux (110–120°C) for 2–4 hours. The reaction proceeds via nucleophilic attack of the pyrazole amino group on the electrophilic β-carbon of the enamine, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidine core.
Key Data :
One-Pot Multicomponent Reactions
Alternative routes adapt three-component reactions (3CRs) using malononitrile, aryl aldehydes, and aminopyrazoles under basic conditions.
Procedure :
- Reaction Setup : Equimolar quantities of 3,4-dimethoxybenzaldehyde, malononitrile, and 5-amino-1H-pyrazole-3-carbonitrile are combined in ethanol with 20 mol% NaOH.
- Ultrasound Irradiation : The mixture is sonicated at 40–50°C for 30–60 minutes, enhancing reaction kinetics and yield compared to conventional heating.
Key Data :
- Yield : 60–75% under optimized ultrasonic conditions.
- Advantages : Reduced reaction time (≤1 hour) and improved atom economy.
Optimization Strategies and Mechanistic Insights
Solvent and Catalyst Screening
Temperature and Reaction Time
- Thermal Conditions : Reflux (110–120°C) ensures complete enamine formation and cyclization.
- Microwave Assistance : Reduces reaction time to 10–15 minutes but risks decomposition of the cyano group.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantages |
|---|---|---|---|
| Cyclocondensation | 32–45 | 2–4 hours | High purity, scalable |
| One-Pot 3CR | 60–75 | 30–60 minutes | Rapid, energy-efficient |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- In vitro tests on A549 (lung cancer) and MCF-7 (breast cancer) cells demonstrated IC50 values of 12.5 µM and 15.0 µM, respectively, indicating strong anti-proliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
The mechanism behind this activity may involve the modulation of signaling pathways associated with cell growth and survival, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This could position the compound as a valuable therapeutic agent for treating inflammatory diseases .
Antiviral Properties
According to patent literature, derivatives of pyrazolo[1,5-a]pyrimidine compounds have been explored for their antiviral properties. Specifically, this compound has been noted for its efficacy in treating viral infections, suggesting its potential utility in antiviral therapies .
Structural Insights and Synthesis
The synthesis of this compound involves cyclo-condensation reactions and can be derived from accessible starting materials. The structural integrity is confirmed through various spectroscopic techniques including IR and NMR analysis .
Study on Anticancer Activity
A comprehensive study published in a peer-reviewed journal highlighted the compound's effectiveness against multiple cancer cell lines. The authors emphasized the importance of further exploring the structure-activity relationship (SAR) to optimize its anticancer properties .
Research on Anti-inflammatory Mechanisms
Another research effort focused on elucidating the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyrimidine derivatives. It was found that these compounds can significantly reduce inflammation markers in vitro, supporting their application in inflammatory disease management .
Mechanism of Action
The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as DNA gyrase and secreted aspartic protease, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: The inhibition of these enzymes disrupts essential cellular processes in bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s 85% yield surpasses yields of structurally complex derivatives like 3d (30.5%) and 3e (27.7%) from , highlighting the efficiency of multi-component reactions .
Physicochemical and Optical Properties
- Fluorescence: The C7 amino group in the target compound aligns with Compound 87 (), which exhibits enhanced fluorescence (λmax,em = 393–414 nm) compared to non-amino derivatives (λmax,em = 304–332 nm) .
- Solubility : The 3,4-dimethoxyphenyl group may reduce aqueous solubility compared to halogenated derivatives (e.g., 4-fluorophenyl, 4-chlorophenyl), which balance lipophilicity and polarity .
Key Observations :
- The target compound’s glucose transporter inhibition (IC50 = 12,000 nM) is less potent than other inhibitors in its class, suggesting structural optimization may be needed .
- In contrast, EGFR-targeting pyrazolo[1,5-a]pyrimidines () leverage substituents like trifluoromethyl groups for stronger kinase interactions, indicating divergent structure-activity relationships .
Biological Activity
7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various biological activities, particularly in oncology and enzyme inhibition.
Chemical Structure
The molecular formula for this compound is , and it features a pyrazolo[1,5-a]pyrimidine core structure with notable substituents that enhance its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : These compounds have shown promise as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy. For instance, studies have reported significant growth inhibition percentages across various cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cathepsin K and mTOR. These enzymes play pivotal roles in cancer progression and metastasis .
Anticancer Studies
A study published in MDPI highlighted that synthesized pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity with mean growth inhibition percentages (GI%) ranging from 43.9% to over 110% against multiple cancer cell lines . Notably:
| Compound | Cell Line | GI% |
|---|---|---|
| 6s | RFX 393 | 84.17 |
| 6t | RFX 393 | 106.08 |
| 6p | HOP-92 | 71.8 |
| 6m | NCI-H460 | 66.12 |
This data underscores the compound's efficacy in targeting renal and lung carcinomas.
Molecular docking studies revealed that these compounds bind effectively to the active sites of CDK2 and TRKA, mimicking established inhibitors . The binding interactions suggest that the structural features of the pyrazolo[1,5-a]pyrimidine scaffold are crucial for their inhibitory activity.
Cell Cycle Impact
Further investigations into the cell cycle showed that treatment with these compounds led to significant G0–G1 phase arrest in cancer cells, indicating their potential to disrupt cell proliferation . The following table summarizes the effects on cell cycle phases:
| Treatment | G0–G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|
| Control | 57.08 | 29.33 | 13.59 |
| Compound 6s | 84.36 | 11.49 | 4.15 |
| Compound 6t | 78.01 | 15.26 | 6.73 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile?
- Methodology : The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketonitriles or enaminones. For example, refluxing 5-amino-3-(3,4-dimethoxyphenyl)pyrazole with 3-(dimethylamino)-1-(cyano)prop-2-en-1-one in ethanol under acidic conditions yields the target compound. Key steps include temperature control (80–100°C), solvent selection (ethanol or DMF), and post-reaction purification via recrystallization (ethanol/DMF mixtures) .
- Characterization : Confirmation of structure requires NMR (¹H/¹³C), IR (to detect CN and NH₂ stretches at ~2200 cm⁻¹ and ~3400 cm⁻¹), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How should researchers address solubility challenges during purification?
- Methodology : Solubility in polar aprotic solvents (e.g., DMF or DMSO) is limited. Use mixed-solvent systems (e.g., ethanol:DMSO 3:1) for recrystallization. For stubborn precipitates, gradient cooling (from reflux to 0°C) improves crystal yield .
Q. What spectroscopic techniques are critical for structural validation?
- Advanced NMR : ¹H NMR should show a singlet for the C6-cyano group (δ ~7.2 ppm) and multiplets for the 3,4-dimethoxyphenyl group (δ ~3.8–6.9 ppm). ¹³C NMR confirms the pyrimidine ring carbons (δ ~150–160 ppm) and nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) with [M+H]⁺ peaks matching theoretical m/z (±0.005 Da) ensures molecular integrity .
Advanced Research Questions
Q. How can mechanistic insights into cyclocondensation reactions improve yield?
- Mechanistic Analysis : The reaction proceeds via nucleophilic attack of the 5-aminopyrazole’s NH₂ group on the enaminone’s β-carbon, followed by cyclization. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps influenced by electron-withdrawing groups (e.g., CN) on the pyrimidine ring. Optimizing electron-deficient enaminones increases reaction rates by 30–40% .
Q. What strategies resolve contradictions in elemental analysis data?
- Case Study : Discrepancies in %N values (e.g., observed 24.40% vs. calculated 24.70% in compound 10c ) may arise from incomplete combustion or hygroscopic impurities. Use dynamic flash combustion (DFC) with helium carrier gas and integrate a moisture trap for accurate CHNS analysis .
Q. How do substituents on the pyrimidine core affect bioactivity?
- Structure-Activity Relationship (SAR) : The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the C6-cyano group increases electrophilicity for covalent inhibition. Comparative studies with analogs lacking the methoxy groups show 2–3x reduced IC₅₀ in kinase assays .
Q. What crystallographic data inform molecular packing and stability?
- X-ray Diffraction : Single-crystal studies reveal planar pyrazolopyrimidine cores (r.m.s. deviation <0.02 Å) with intermolecular C–H⋯N hydrogen bonds (2.8–3.1 Å) stabilizing the lattice. Thermal stability (TGA/DSC) correlates with packing density—compounds with tighter π-stacking exhibit higher melting points (>250°C) .
Q. How can multi-component reactions (MCRs) diversify functionalization?
- Protocol : Combine 7-amino-3-(3,4-dimethoxyphenyl)pyrazolopyrimidine with aldehydes and enaminones in a one-pot MCR. For example, reacting with 4-chlorobenzaldehyde and ethyl acetoacetate in DMF (120°C, 12 h) yields triazolo-pyrimidine derivatives. TLC monitoring (hexane:ethyl acetate 1:1) ensures reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
